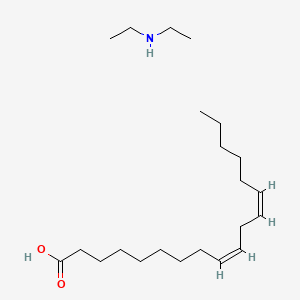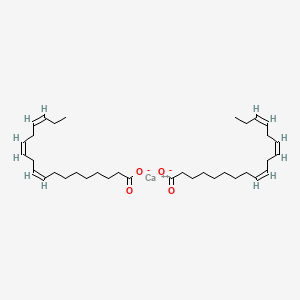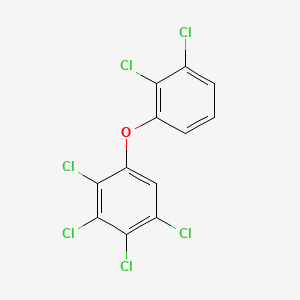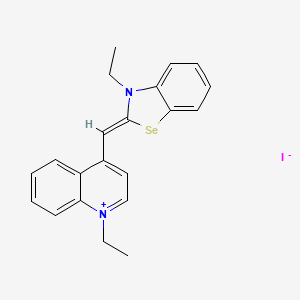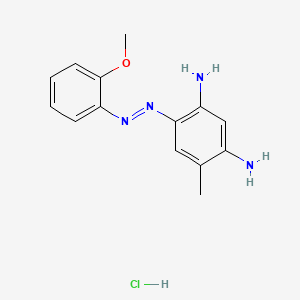
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is a synthetic organic compound with the molecular formula C14H17ClN4O. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl and a toluene-2,4-diamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with toluene-2,4-diamine under alkaline conditions to form the azo compound. The final product is obtained as a hydrochloride salt by treating the azo compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Wirkmechanismus
The compound exerts its effects primarily through the azo group, which can undergo reversible redox reactions. In biological systems, the azo group can be reduced by enzymatic action, leading to the release of aromatic amines. These amines can interact with cellular components, affecting various biochemical pathways. The methoxyphenyl and toluene-2,4-diamine moieties contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Methoxyphenyl)azo)aniline hydrochloride
- 5-((2-Methoxyphenyl)azo)benzene-1,3-diamine hydrochloride
- 4-((2-Methoxyphenyl)azo)toluene-2,6-diamine hydrochloride
Uniqueness
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and binding properties. The presence of both methoxy and diamine groups enhances its versatility in forming complexes and undergoing various chemical transformations.
Eigenschaften
CAS-Nummer |
83969-24-8 |
|---|---|
Molekularformel |
C14H17ClN4O |
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(11(16)8-10(9)15)18-17-12-5-3-4-6-14(12)19-2;/h3-8H,15-16H2,1-2H3;1H |
InChI-Schlüssel |
DYUITDRPXBTQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



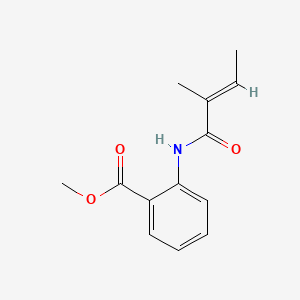
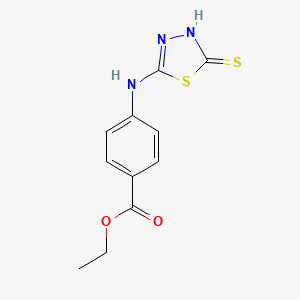

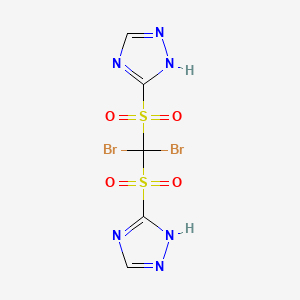


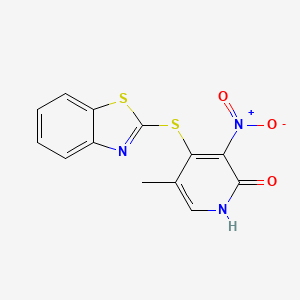
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)

